molecular formula C15H13N3O3S B2615608 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034329-22-9

7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Cat. No. B2615608
CAS RN: 2034329-22-9
M. Wt: 315.35
InChI Key: UCVUZLBNHZFENB-UHFFFAOYSA-N
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Description

7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

Compounds bearing the 1,2,4-oxadiazol-5-yl moiety, like the specified chemical, have shown potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. For instance, a series of 1,2,4-oxadiazol-5-yl-acetic acids demonstrated significant inhibitory potency in the submicromolar range, with one lead compound preventing cataract development in rat models through topical application as eye drops (La Motta et al., 2008).

Anticancer Agents

Several derivatives featuring 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer properties. Some compounds exhibited high inhibitory activity against various cancer cell lines, highlighting the potential of these derivatives as chemotherapeutic agents. For example, certain hydrazide and oxadiazole derivatives demonstrated improved antitumor activity and significant antimicrobial activity against both gram-positive and gram-negative bacteria (Kaya et al., 2017).

Antimicrobial and Antioxidant Properties

Compounds incorporating the 1,3,4-oxadiazole ring have also been explored for their antimicrobial and antioxidant activities. These studies reveal the potential of such compounds in treating infections and preventing oxidative stress-related damages. Notably, derivatives featuring the 1,3,4-oxadiazole moiety alongside thiazole and hydrazone functionalities have shown promising results in antimicrobial screenings against various pathogens (Anusevičius et al., 2015).

Catalytic Applications

The versatility of compounds related to the specified chemical extends to catalysis, where they serve as ligands or catalyst components. For instance, molybdenum(VI) complexes with related ligands have been encapsulated in zeolites, demonstrating efficient and reusable catalytic properties for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

7-methoxy-8-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-11-7-12(19)18-5-2-3-10(18)13(11)15-16-14(17-21-15)9-4-6-22-8-9/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVUZLBNHZFENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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